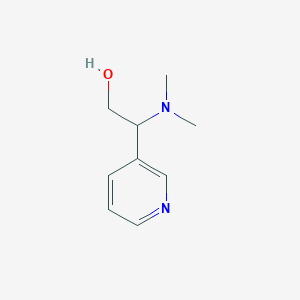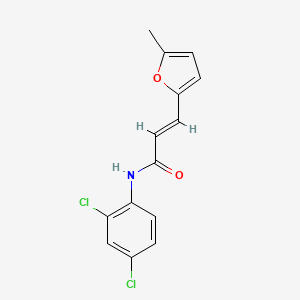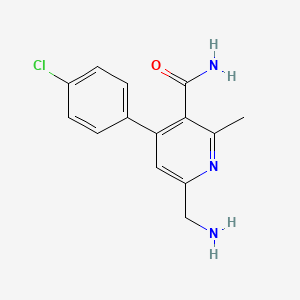
6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-), a chlorophenyl group (a benzene ring with a chlorine atom), and a nicotinamide moiety (a pyridine ring with a carboxamide group). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the nicotinamide ring, the introduction of the aminomethyl group, and the attachment of the chlorophenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a nicotinamide ring, a chlorophenyl group, and an aminomethyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The aminomethyl group could participate in reactions with acids or electrophiles, the chlorophenyl group could undergo reactions typical of aromatic halides, and the nicotinamide moiety could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .Scientific Research Applications
Antimetabolic Action in the Central Nervous System
Research on 6-Aminonicotinamide (6-AN), an antimetabolite of nicotinamide, reveals its significant pharmacological and toxicological properties, including high neurotoxicity manifesting in spastic paralysis due to spinal cord lesions. This compound provides a model for studying experimental myelopathy and its biochemical basis, shedding light on the potential for studying related compounds' effects on the central nervous system (Herken et al., 1974).
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, such as the reaction involving 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with ethyl 3-aminocrotonate leading to an unusual isomer of a 1,4-dihydropyridine, demonstrates the intricate chemical behavior and potential applications of compounds related to 6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide in developing new pharmaceuticals and materials (Patterson & Nelson, 1988).
Folate Antagonism and Antimalarial Effects
Studies on folate antagonists, including the synthesis and evaluation of compounds for antimalarial effects, provide insights into designing new therapies for malaria. Such research underlines the relevance of structural analogs in developing treatments for infectious diseases (Werbel et al., 1978).
Antimicrobial Agents
The development of antimicrobial agents from compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole illustrates the chemical versatility and potential biomedical applications of related structures in combating bacterial and fungal infections (Sah et al., 2014).
Metabolic Pathway Studies
6-Aminonicotinamide's role as a niacin antagonist and its effects on metabolic pathways, such as the pentose phosphate pathway, demonstrate the utility of structurally similar compounds in understanding and manipulating cellular metabolism for therapeutic purposes. Such studies provide a foundation for exploring the metabolic effects of 6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide and related compounds (Dietrich et al., 1958).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-13(14(17)19)12(6-11(7-16)18-8)9-2-4-10(15)5-3-9/h2-6H,7,16H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUFVZYHAIISTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=C1C(=O)N)C2=CC=C(C=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


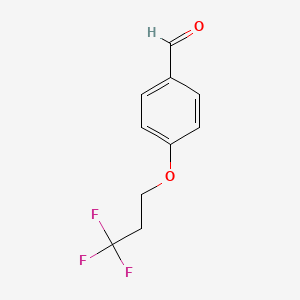
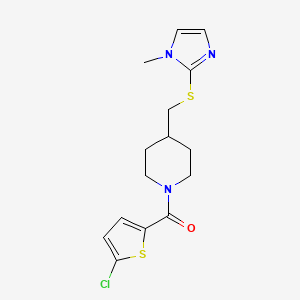
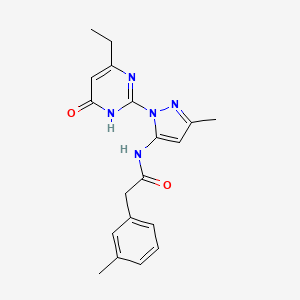
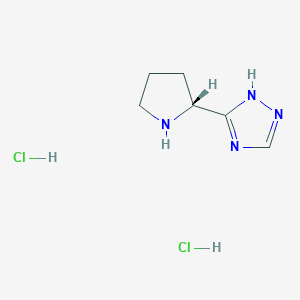
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)
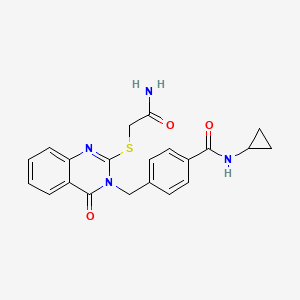
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
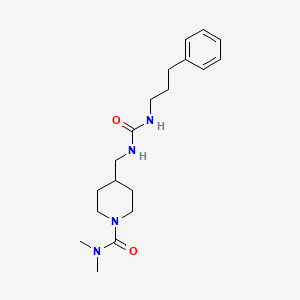
![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)
